Vitamin K2

Description

Properties

IUPAC Name |

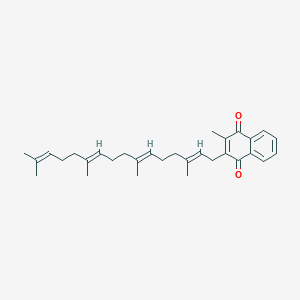

2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859551 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6041-00-5 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and characterization of menaquinone subtypes

An In-depth Technical Guide to the Discovery and Characterization of Menaquinone Subtypes

Introduction to Menaquinones (Vitamin K2)

Menaquinones (MKs), collectively known as this compound, are a class of fat-soluble vitamins essential for various physiological processes. Structurally, they consist of a 2-methyl-1,4-naphthoquinone ring with an attached isoprenoid side chain at the 3-position.[1] Subtypes are differentiated by the length of this side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units.[2] For instance, menaquinone-4 (MK-4) has four isoprene (B109036) units, while menaquinone-7 (B21479) (MK-7) has seven.[2]

These compounds are critical in both prokaryotic and eukaryotic biology. In many bacteria, menaquinones are indispensable components of the electron transport chain, vital for cellular respiration.[1][3] In humans, they function as essential cofactors for the post-translational modification of specific proteins, influencing blood coagulation, bone metabolism, and the prevention of vascular calcification.[4][5] While vitamin K1 (phylloquinone) is primarily obtained from plants, menaquinones are produced by bacteria or through the tissue-specific conversion of vitamin K1.[1][6] This guide provides a technical overview of the discovery, biological roles, and analytical characterization of menaquinone subtypes for researchers and drug development professionals.

Biological Significance and Discovery

Role in Bacterial Electron Transport

In numerous Gram-positive and anaerobically respiring Gram-negative bacteria, menaquinones are the sole lipid-soluble electron carriers in the cell membrane.[1][3] They play a central role in both aerobic and anaerobic respiration by shuttling electrons between dehydrogenase and reductase enzyme complexes.[1][7] This process helps establish a proton gradient across the membrane, which the F0F1-ATPase complex then uses to generate ATP.[3] Because the menaquinone biosynthesis pathway is essential for these bacteria but absent in humans, its enzymes are considered promising targets for novel antibacterial drugs.[1][3][8]

Role in Human Health: Vitamin K-Dependent Proteins (VKDPs)

In humans, menaquinones are crucial cofactors for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on a group of proteins known as Vitamin K-Dependent Proteins (VKDPs).[4][9] This modification is essential for their biological activity, which primarily involves calcium binding. To date, 17 VKDPs have been identified.[9][10]

Key extrahepatic VKDPs influenced by menaquinones include:

-

Osteocalcin (B1147995) (OC): Synthesized by osteoblasts, carboxylated osteocalcin binds to the hydroxyapatite (B223615) matrix of bone, playing a role in bone mineralization.[9][11]

-

Matrix Gla Protein (MGP): Produced by vascular smooth muscle cells, MGP is a potent inhibitor of soft tissue and vascular calcification.[4][11] Its activation by carboxylation is critical for preventing the hardening of arteries.[5]

-

Growth Arrest-Specific Protein 6 (Gas6): Involved in cell signaling, protecting endothelial cells and inhibiting apoptosis.[10]

The levels of undercarboxylated VKDPs, such as ucOC and desphospho-uncarboxylated MGP (dp-ucMGP), are used as biomarkers for vitamin K deficiency in bone and the vasculature, respectively.[11]

Menaquinone Biosynthesis Pathways

Bacterial Biosynthesis: The primary pathway for menaquinone synthesis in most bacteria starts from chorismate, an intermediate of the shikimate pathway.[3][12] A seven-step process converts chorismate into menaquinone.[3] This pathway is highly conserved among Gram-positive bacteria.[3] A key distinction from ubiquinone (Coenzyme Q) synthesis is that the menaquinone nucleus is derived from isochorismate.[12][13] The enzymes in this pathway, such as MenA, MenB, and MenE, are validated targets for antibiotic development.[8][14]

Human Biosynthesis of MK-4: Humans cannot synthesize the naphthoquinone ring de novo but can produce menaquinone-4 (MK-4) through the conversion of dietary vitamin K1 (phylloquinone) and menadione (B1676200) (K3).[15] This conversion is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1), which attaches a geranylgeranyl group to a menadione precursor.[6][15] UBIAD1 is expressed in various tissues, including the brain, kidney, and pancreas, leading to the ubiquitous presence of MK-4 in extrahepatic tissues.[15]

Characterization and Analysis of Menaquinones

The quantification of menaquinone subtypes is challenging due to their low concentrations in biological matrices and their lipophilic nature.[16] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

Experimental Protocols

Protocol 3.1.1: General Extraction of Menaquinones from Plasma/Serum

This protocol is a generalized procedure based on common methodologies for extracting menaquinones for HPLC or LC-MS/MS analysis.[17][18]

-

Internal Standard Addition: To 500 µL of serum or plasma, add an appropriate internal standard (e.g., a deuterated analog like MK-7-d7).

-

Protein Precipitation & Lysis: Add 2 mL of ethanol (B145695) to the sample and vortex thoroughly to precipitate proteins.

-

Liquid-Liquid Extraction: Add 4 mL of n-hexane, vortex vigorously for 2-3 minutes, and then centrifuge at approximately 3000 x g for 10 minutes to separate the layers.

-

Collection of Organic Layer: Carefully transfer the upper hexane (B92381) layer to a clean tube. Repeat the extraction step on the remaining aqueous layer to improve recovery.

-

Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the mobile phase (e.g., methanol (B129727)/isopropanol mixture) for injection into the analytical system.

Protocol 3.1.2: HPLC with Fluorescence Detection

This method is highly sensitive and often used for routine analysis.[17][19]

-

Chromatographic Separation:

-

Post-Column Reduction: After separation on the column, the eluent is passed through a reduction column (e.g., a short column packed with zinc particles) to convert the quinone form of vitamin K to its fluorescent hydroquinone (B1673460) form.

-

Fluorescence Detection:

-

Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of known standards.

Protocol 3.1.3: LC-MS/MS Analysis

LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for menaquinone analysis.[16][22]

-

Chromatographic Separation: Similar to HPLC, using a C18 or similar reversed-phase column. Ultra-high performance liquid chromatography (UPLC) systems are often used for faster analysis times.

-

Mass Spectrometry:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is typically used.[18][22]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each menaquinone subtype and its internal standard.[18]

-

Example MRM Transitions: Specific mass transitions for PK, MK-4, and MK-7 are established during method development.[22]

-

-

Quantification: Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Data Presentation: Quantitative Summaries

Table 1: Common Menaquinone Subtypes and Their Primary Sources

| Menaquinone Subtype | Common Bacterial Producers / Dietary Sources | Key Characteristics |

|---|---|---|

| MK-4 | Product of tissue conversion from K1; found in meat, eggs, and dairy.[2][6] | Short-chain menaquinone, ubiquitously present in extrahepatic tissues.[15] |

| MK-5, MK-6 | Produced by various bacteria, including Flavobacterium species.[23] | Intermediate-chain menaquinones. |

| MK-7 | Bacillus subtilis (found in fermented soybeans like natto).[24] | Long-chain menaquinone with high bioavailability and a long half-life in circulation.[6] |

| MK-8, MK-9 | Escherichia coli (MK-8), Lactococcus lactis (MK-8, MK-9).[1][7] | Major forms in certain gut bacteria. |

| MK-10 to MK-13 | Produced by anaerobic bacteria in the human colon.[2] | Very long-chain menaquinones with limited absorption from the colon.[2] |

Table 2: Typical Plasma Concentrations of Vitamin K Subtypes in Healthy Adults

| Vitamin K Subtype | Typical Plasma Concentration Range | Notes |

|---|---|---|

| Vitamin K1 (Phylloquinone) | 0.2 - 2.0 ng/mL (approx. 0.44 - 4.4 nmol/L) | Levels reflect recent dietary intake of green vegetables.[16][18] |

| Menaquinone-4 (MK-4) | < 1.0 ng/mL (approx. < 2.2 nmol/L) | Rapidly taken up by tissues, resulting in low plasma levels.[16][18] |

| Menaquinone-7 (MK-7) | 0.07 - 0.76 ng/mL (approx. 0.1 - 1.2 nmol/L) | Levels are highly dependent on intake of fermented foods; longer half-life than K1.[16][22] |

Table 3: Comparison of Analytical Method Performance for Menaquinone Quantification

| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |

|---|---|---|

| Specificity | Good, but susceptible to co-eluting interferences. | Excellent, based on specific mass-to-charge transitions.[22] |

| Sensitivity (LOD/LOQ) | High sensitivity (LOD often < 0.05 ng/mL).[17] | Very high sensitivity (LOD often < 0.14 nmol/L).[18] |

| Sample Preparation | Often requires extensive cleanup to remove interferences.[22] | Can tolerate simpler sample preparation due to high specificity.[18] |

| Throughput | Moderate; analysis time is typically longer. | High; UPLC systems allow for rapid analysis (<10 mins).[22] |

| Cost & Complexity | Lower instrument cost, but post-column derivatization adds complexity. | High instrument cost and requires specialized expertise.[25] |

Visualizing Menaquinone Pathways and Workflows

Experimental Workflow for Menaquinone Analysis

The following diagram outlines the typical workflow for the characterization and quantification of menaquinones from a biological sample.

Caption: General experimental workflow for menaquinone analysis.

Bacterial Menaquinone Biosynthesis Pathway

This pathway, starting from chorismate, is a key target for the development of new antibiotics against Gram-positive pathogens.[3]

Caption: Bacterial menaquinone biosynthesis pathway from chorismate.

Activation of Vitamin K-Dependent Proteins (VKDPs)

Menaquinones act as a vital cofactor for the GGCX enzyme, enabling the carboxylation and activation of proteins critical for health.

Caption: Menaquinone-dependent activation of VKDPs via carboxylation.

Conclusion and Future Directions

The study of menaquinone subtypes has evolved significantly, revealing their diverse and critical roles in both microbial metabolism and human health. The distinction between short- and long-chain menaquinones, such as MK-4 and MK-7, is particularly important, given their differences in bioavailability, tissue distribution, and biological activity.[6] For drug development professionals, the bacterial menaquinone biosynthesis pathway presents a wealth of validated targets for creating novel antibiotics to combat resistant pathogens.[8][26] For researchers in human health, understanding the role of MK subtypes in activating VKDPs continues to open new avenues for addressing chronic conditions like osteoporosis and cardiovascular disease.[24]

Future research should focus on further elucidating the specific functions of different MK subtypes in extrahepatic tissues, refining dietary recommendations to include menaquinones, and developing more accessible and standardized analytical methods for their routine clinical measurement. Advances in mass spectrometry and metabolomics will undoubtedly play a crucial role in deepening our understanding of these vital molecules.

References

- 1. This compound in Electron Transport System: Are Enzymes Involved in this compound Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin k dependent proteins and the role of this compound in the modulation of vascular calcification: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological Roles of Short-Chain and Long-Chain Menaquinones (this compound) in Lactococcus cremoris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin K-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. "Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q)." by R. Meganathan and Ohsuk Kwon [huskiecommons.lib.niu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]

- 17. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bevital.no [bevital.no]

- 19. Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application [journal11.magtechjournal.com]

- 20. scispace.com [scispace.com]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Menaquinone Biosynthesis: A Drug Target in Gram-Positive Bacteria - Dean Crick [grantome.com]

Chemistry, Classification, and Sources of Menaquinones

An In-depth Technical Guide to Vitamin K2 (Menaquinone) and its Isoforms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a family of fat-soluble vitamins known as menaquinones (MKs), is emerging as a critical nutrient with physiological roles extending far beyond its traditional association with blood coagulation. Unlike its counterpart, Vitamin K1 (phylloquinone), which is primarily involved in hepatic functions, this compound isoforms exhibit a broader range of activities, particularly in extrahepatic tissues such as bone and the vasculature.[1] Menaquinones are characterized by a common 2-methyl-1-4-naphthoquinone ring but differ in the length of their unsaturated isoprenoid side chains, a structural variance that significantly impacts their bioavailability, pharmacokinetics, and tissue-specific effects.[1][2] This guide provides a comprehensive technical overview of menaquinone isoforms, focusing on their chemical classification, pharmacokinetic profiles, mechanisms of action, and the signaling pathways they modulate. It summarizes key quantitative data, details relevant experimental protocols for their analysis, and visualizes complex biological processes to support advanced research and development in this field.

This compound represents a series of vitamers, each designated as MK-n, where 'n' signifies the number of repeating isoprene (B109036) units in the side chain attached to the 3-position of the naphthoquinone ring.[2][3] This side chain is the primary structural difference from Vitamin K1, which possesses a saturated phytyl side chain.[4] The length of the isoprenoid chain influences the lipophilicity of the molecule, which in turn affects its transport and tissue distribution.[1][5]

The primary menaquinone isoforms of biological interest are:

-

Menaquinone-4 (MK-4): Features a shorter side chain with four isoprene units.[3] It is unique in that it is not a major product of bacterial synthesis but is converted from phylloquinone (K1) in various animal tissues, including the arterial walls, pancreas, and brain.[3][4][6] It is found in animal products like meat, eggs, and dairy.[3][7]

-

Menaquinone-7 (MK-7): A long-chain menaquinone with seven isoprene units. It is primarily of microbial origin and is found in high concentrations in fermented foods, most notably natto, a traditional Japanese dish of fermented soybeans.[8][9]

-

Other Long-Chain Menaquinones (MK-8, MK-9): These are also synthesized by bacteria and are present in fermented dairy products like cheese.[3][8]

Table 1: Key Menaquinone Isoforms and Their Primary Sources

| Isoform | Chemical Structure | Primary Dietary Sources | Origin |

|---|---|---|---|

| MK-4 | 2-methyl-3-geranylgeranyl-1,4-naphthoquinone | Meat, Eggs, Dairy Products[3][7] | Tissue conversion from K1[3][4] |

| MK-7 | 2-methyl-3-heptaprenyl-1,4-naphthoquinone | Fermented Soybeans (Natto)[8][9] | Bacterial Synthesis[1] |

| MK-8 | 2-methyl-3-octaprenyl-1,4-naphthoquinone | Fermented Cheeses[3][8] | Bacterial Synthesis[1] |

| MK-9 | 2-methyl-3-nonaprenyl-1,4-naphthoquinone | Fermented Cheeses[3][8] | Bacterial Synthesis[1] |

Pharmacokinetics and Bioavailability

The structural differences between menaquinone isoforms, particularly MK-4 and MK-7, lead to distinct pharmacokinetic profiles. Following absorption, menaquinones are incorporated into lipoproteins for transport.[3][10]

MK-4 has a very short circulatory half-life, estimated to be between 6 to 8 hours.[11][12] It is rapidly cleared from the bloodstream.[10]

MK-7 and other long-chain menaquinones have a much longer half-life, with MK-7's lasting approximately 68 hours (around 3 days).[12][13] This extended presence in circulation is attributed to its transport primarily within low-density lipoproteins (LDL), allowing for greater bioavailability to extrahepatic tissues like bone and blood vessels.[3][5] This superior bioavailability makes MK-7 a subject of intense research for systemic health benefits.[5]

Table 2: Comparative Pharmacokinetics of Key this compound Isoforms

| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |

|---|---|---|

| Half-Life | ~6-8 hours[11][12] | ~68 hours[12][13] |

| Transport Lipoprotein | Triglyceride-rich lipoproteins[11] | Predominantly LDL[3] |

| Tissue Distribution | Specific tissues (e.g., brain, pancreas)[14] | Broad, including liver, bone, and vasculature[5] |

| Bioavailability | Lower systemic bioavailability[12] | Higher systemic bioavailability[5] |

Core Mechanism of Action: The Vitamin K Cycle

The primary biochemical role of all Vitamin K forms is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[7] GGCX catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues on Vitamin K-dependent proteins (VKDPs), converting them into gamma-carboxyglutamate (B555490) (Gla) residues.[7][15] These Gla residues are crucial for the biological activity of VKDPs, as they enable the proteins to bind calcium and interact with phospholipids (B1166683) on cell surfaces.[10]

This process is sustained by the Vitamin K cycle, a metabolic pathway that regenerates the active form of Vitamin K.

Caption: The Vitamin K cycle, essential for activating Vitamin K-dependent proteins (VKDPs).

Vitamin K-Dependent Proteins (VKDPs) and Signaling

This compound is critical for the activation of numerous extrahepatic VKDPs that play key roles in bone metabolism, cardiovascular health, and cell growth regulation.[16][17]

Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells, MGP is considered the most potent inhibitor of vascular calcification.[18][19] Its activation by K2-dependent carboxylation is essential for preventing calcium deposition in arteries.[18][20] Inactive, undercarboxylated MGP (ucMGP) is associated with increased arterial stiffness and cardiovascular disease risk.[18][19]

Osteocalcin (B1147995) (OC): Produced by osteoblasts, osteocalcin is the most abundant non-collagenous protein in bone.[15] Once carboxylated by this compound, it binds to the hydroxyapatite (B223615) matrix of bone, contributing to bone mineralization and strength.[16][17] High levels of undercarboxylated osteocalcin (ucOC) are a marker of Vitamin K deficiency and are associated with an increased risk of fractures.[21][22]

Growth Arrest-Specific 6 (Gas6): Gas6 is involved in a wide range of cellular functions, including cell survival, proliferation, and apoptosis inhibition.[17][23] Its activation by this compound allows it to protect endothelial cells and vascular smooth muscle cells.[17]

Table 3: Key Extrahepatic Vitamin K-Dependent Proteins (VKDPs)

| Protein | Primary Location | Function After Carboxylation | Associated Pathology with Deficiency |

|---|---|---|---|

| Matrix Gla Protein (MGP) | Vascular Smooth Muscle, Cartilage | Inhibits soft tissue and vascular calcification[18][19] | Arterial stiffness, Atherosclerosis, Valvular calcification[20] |

| Osteocalcin (OC) | Bone | Binds calcium to bone matrix, regulates bone mineralization[16][17] | Osteoporosis, Increased fracture risk[21][24] |

| Gas6 | Endothelium, Nervous System | Protects cells, inhibits apoptosis, regulates cell growth[17][23] | Endothelial dysfunction, Inflammation[25] |

| Gla-Rich Protein (GRP) | Cartilage, Vascular Wall | Inhibits calcification of the cardiovascular system[17] | Cardiovascular calcification[17] |

Signaling Pathway in Bone Metabolism

This compound promotes bone health not only by activating osteocalcin but also by influencing gene expression in bone cells. It has been shown to activate the Steroid and Xenobiotic Receptor (SXR), a nuclear receptor that upregulates bone marker genes.[25] Furthermore, it can suppress osteoclastogenesis (the formation of bone-resorbing cells) by inhibiting the NF-κB signaling pathway.[25][26]

Caption: this compound's dual-action role in promoting bone formation and reducing bone resorption.

Signaling Pathway in Vascular Health

The primary mechanism for this compound's cardiovascular benefit is the activation of MGP, which directly inhibits calcium crystal formation in the arterial wall. This prevents the transformation of vascular smooth muscle cells into osteoblast-like cells, a key event in vascular calcification.[17]

Caption: Mechanism of this compound in preventing vascular calcification via MGP activation.

Analytical Methodologies and Experimental Protocols

Accurate quantification of menaquinone isoforms in biological matrices (plasma, serum, tissues) and dietary supplements is essential for research. High-Performance Liquid Chromatography (HPLC) is the most common technique.[27]

General Experimental Workflow for Menaquinone Quantification

The analysis of menaquinones typically involves sample extraction, chromatographic separation, and detection.

Caption: A generalized workflow for the quantification of menaquinones from biological samples.

Protocol: HPLC-UV Method for MK-7 Determination

This protocol is a simplified representation based on methodologies described in the literature for determining MK-7 in fermentation products.[28]

1. Sample Preparation and Extraction:

-

Objective: To extract MK-7 and remove interfering lipids and proteins.

-

Procedure:

-

Treat the sample with ethanol (B145695) to denature proteins.

-

Perform enzymatic hydrolysis with lipase (B570770) (e.g., 1% w/v) to break down lipids.[28]

-

Extract the menaquinones using a solvent mixture of 2-propanol and n-hexane (e.g., 2:1 v/v).[28]

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the upper organic layer containing the MK-7.

-

Evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase.

-

2. Chromatographic Conditions:

-

System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[28]

-

Column: C18 column (e.g., C18 Gemini).[28]

-

Mobile Phase: Isocratic mixture of 2-propanol and n-hexane (e.g., 2:1 v/v).[28]

-

Flow Rate: 0.5 mL/min.[28]

-

Detection: UV detector with wavelength set at 248 nm.[28]

3. Quantification:

-

Prepare a calibration curve using certified MK-7 standards of known concentrations.

-

Calculate the concentration of MK-7 in the sample by comparing its peak area to the standard curve.

-

The reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for such a method can be as low as 0.1 µg/mL and 0.29 µg/mL, respectively.[28]

Table 4: Summary of Common Analytical Methods for Menaquinone Quantification

| Technique | Common Matrix | Sample Prep | Detection | Key Parameters |

|---|---|---|---|---|

| HPLC-UV | Fermentation Broth, Supplements | Solvent Extraction, Saponification | UV (248-270 nm) | LOD: ~0.1 µg/mL; Recovery: >90%[28][29] |

| HPLC-Fluorescence | Plasma, Serum, Food | Post-column reduction with Zinc | Fluorescence | Higher sensitivity than UV[30][31] |

| LC-MS/MS | Plasma, Serum | Protein Precipitation, LLE | Mass Spectrometry | High selectivity and sensitivity; enables use of stable isotope-labeled internal standards[27] |

| UFLC-DAD | Plasma | Protein Precipitation | Diode Array (190-600 nm) | Fast run times (<10 min)[30] |

Clinical Data and Therapeutic Relevance

The distinct properties of this compound isoforms have led to numerous clinical investigations, particularly for osteoporosis and cardiovascular disease.

Osteoporosis

High-dose MK-4 (45 mg/day) has been used as a prescription drug in Japan for osteoporosis.[32] Studies have shown it can maintain or increase bone mineral density (BMD) and significantly reduce fracture rates in postmenopausal women.[32][33] MK-7 has also demonstrated benefits; a three-year study with a physiological dose (180 mcg/day) of MK-7 showed a significant decrease in age-related bone loss.[22]

Table 5: Selected Clinical Trial Data for this compound and Bone Health

| Isoform | Daily Dosage | Study Population | Duration | Key Outcome |

|---|---|---|---|---|

| MK-4 | 45 mg[32][33] | Postmenopausal women with osteoporosis | 12-24 months | Improved vertebral BMD and reduced fracture risk[1][32] |

| MK-7 | 180 mcg[22] | Healthy postmenopausal women | 3 years | Significantly lower loss of vertebral height vs. placebo[22] |

| MK-7 | 375 mcg (+ Ca, Vit D)[8] | Postmenopausal women with osteopenia | 3 years | Reduced levels of undercarboxylated osteocalcin[8] |

Cardiovascular Disease

Observational studies have linked higher dietary intake of menaquinones (especially MK-7, MK-8, and MK-9) with a reduced risk of coronary artery calcification and cardiovascular mortality.[34] Clinical trials are actively investigating whether K2 supplementation can slow or reverse the progression of arterial calcification.[18][34] Recent research suggests that combining this compound with Vitamin D may slow the progression of coronary artery calcification (CAC).[35][36] The activation of MGP is the key mechanism underlying this protective effect.[18][19]

Conclusion

This compound and its menaquinone isoforms represent a class of molecules with profound and diverse biological activities that extend well beyond coagulation. The structural variations, particularly between the short-chain MK-4 and the long-chain MK-7, dictate their pharmacokinetics and are critical to their efficacy in extrahepatic tissues. A robust body of evidence supports the role of this compound in bone and cardiovascular health through the activation of VKDPs like osteocalcin and MGP. For researchers and drug development professionals, understanding these isoform-specific differences, the underlying signaling pathways, and the precise analytical methods for their quantification is paramount. Future research should continue to elucidate the tissue-specific roles of each menaquinone and establish definitive dietary reference values to optimize human health and develop targeted therapeutic strategies.

References

- 1. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. Growing Evidence of a Proven Mechanism Shows this compound Can Impact Health Conditions Beyond Bone and Cardiovascular - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. blog.algaecal.com [blog.algaecal.com]

- 12. healthnatura.com [healthnatura.com]

- 13. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vitamin K‑dependent proteins involved in bone and cardiovascular health (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. openheart.bmj.com [openheart.bmj.com]

- 19. This compound-a neglected player in cardiovascular health: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound—a neglected player in cardiovascular health: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research Portal [openresearch.surrey.ac.uk]

- 22. Influence of Vitamin K on Bone Mineral Density and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. arthritisdigest.co.uk [arthritisdigest.co.uk]

- 25. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. scispace.com [scispace.com]

- 32. High Dose this compound Builds New Bone - Life Extension [lifeextension.com]

- 33. mdpi.com [mdpi.com]

- 34. openaccessjournals.com [openaccessjournals.com]

- 35. balchem.com [balchem.com]

- 36. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

The Expanding Therapeutic Landscape of Vitamin K2: A Technical Guide to its Extra-Coagulant Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a member of the fat-soluble vitamin K family, has long been recognized for its essential role in the hepatic carboxylation of coagulation factors. However, a growing body of evidence has illuminated its profound physiological functions extending far beyond hemostasis. This technical guide provides an in-depth exploration of the extra-hepatic roles of this compound, with a particular focus on its mechanisms of action in bone metabolism, cardiovascular health, mitochondrial function, and its emerging potential as an anti-inflammatory and anti-cancer agent. Detailed experimental protocols for key assays, quantitative data from clinical interventions, and visualizations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Vitamin K exists in two primary forms: phylloquinone (Vitamin K1) and a series of menaquinones (this compound). While Vitamin K1 is predominantly involved in hepatic coagulation factor synthesis, this compound, with its various isoforms (MK-n), exhibits a broader range of activities in extra-hepatic tissues.[1] This is largely attributed to its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) on various Vitamin K-dependent proteins (VKDPs).[2] This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium and participate in a multitude of physiological processes.[3] This guide delves into the significant biological functions of this compound beyond its traditional role in blood clotting.

Role in Bone Metabolism

This compound is a critical nutrient for maintaining skeletal health. Its primary function in bone is to facilitate the carboxylation of osteocalcin (B1147995), a protein synthesized by osteoblasts.[4] Carboxylated osteocalcin (cOC) is essential for binding calcium ions and incorporating them into the bone matrix, thereby promoting bone mineralization and strength.[2][5] Conversely, high levels of undercarboxylated osteocalcin (ucOC) are associated with lower bone mineral density and an increased risk of fractures.[6]

Signaling Pathways in Bone Metabolism

This compound influences bone homeostasis through several signaling pathways:

-

γ-Carboxylation of Osteocalcin: As the cofactor for GGCX, this compound is indispensable for the conversion of ucOC to cOC, which is the active form of the protein that can bind to the hydroxyapatite (B223615) matrix of bone.[7]

-

Regulation of Gene Expression: this compound has been shown to upregulate the transcription of osteoblastic marker genes.[8] It can also modulate bone remodeling by influencing the RANK/RANKL/OPG signaling pathway, thereby inhibiting osteoclast activity.[4][8]

-

Steroid and Xenobiotic Receptor (SXR/PXR) Activation: Some menaquinones can activate the SXR/PXR, a nuclear receptor that regulates the expression of genes involved in bone matrix deposition and collagen accumulation.[7][9]

Quantitative Data from Clinical Trials on Bone Mineral Density

Numerous clinical trials have investigated the effect of this compound supplementation on bone mineral density (BMD) and fracture risk, particularly in postmenopausal women. The results, while promising, have shown some variability.

| Study Population | Intervention | Duration | Key Findings | Reference |

| Postmenopausal women | 180 µg MK-7/day | 3 years | Significantly decreased age-related decline in BMD at the lumbar spine and femoral neck. | [10] |

| Postmenopausal women with osteoporosis | 45 mg MK-4/day | 18 months | No significant improvement in BMD compared to placebo in patients on bisphosphonates. | [11] |

| Postmenopausal women with osteoporosis | 45 mg MK-4/day | 6-36 months | Meta-analysis showed improved BMD and significantly reduced fracture rates. | [12] |

| Middle-aged and older adults | This compound supplementation | Meta-analysis | Significant increase in lumbar spine BMD, particularly in women. | [13] |

Experimental Protocol: Measurement of Undercarboxylated Osteocalcin (ucOC) by ELISA

The ratio of ucOC to total osteocalcin is a sensitive marker of Vitamin K status in bone.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to specifically quantify the amount of ucOC in serum or plasma.

Materials:

-

Microplate pre-coated with a monoclonal antibody specific for the N-terminal region of human osteocalcin.

-

Biotinylated polyclonal antibody specific for the γ-carboxylated Gla residues.

-

Streptavidin-HRP conjugate.

-

TMB substrate solution.

-

Stop solution (e.g., 0.2 M H₂SO₄).

-

Wash buffer.

-

Assay diluent.

-

Calibrators (known concentrations of ucOC).

-

Serum or plasma samples.

Procedure:

-

Sample and Standard Preparation: Prepare serial dilutions of the ucOC calibrators. Dilute serum or plasma samples as recommended by the kit manufacturer.

-

Incubation: Add calibrators and samples to the appropriate wells of the microplate. Incubate to allow ucOC to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add the biotinylated anti-Gla antibody to each well and incubate. This antibody will only bind to the carboxylated osteocalcin, leaving the ucOC unbound.

-

Washing: Wash the plate to remove unbound detection antibody.

-

Enzyme Conjugate: Add streptavidin-HRP conjugate to each well and incubate.

-

Washing: Wash the plate to remove unbound conjugate.

-

Substrate Reaction: Add TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of TMB to a colored product.

-

Stop Reaction: Add stop solution to terminate the reaction.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Construct a standard curve by plotting the absorbance of the calibrators against their concentrations. Determine the concentration of ucOC in the samples by interpolating their absorbance values on the standard curve. A separate ELISA for total osteocalcin is required to determine the ucOC/total OC ratio.

Role in Cardiovascular Health

This compound plays a crucial protective role in the cardiovascular system, primarily by preventing vascular calcification.[14] This is achieved through the activation of Matrix Gla-protein (MGP), a potent inhibitor of soft tissue calcification.[15][16]

Signaling Pathways in Cardiovascular Health

The primary mechanism of this compound in cardiovascular health revolves around the carboxylation of MGP.

-

γ-Carboxylation of Matrix Gla-Protein (MGP): MGP is synthesized by vascular smooth muscle cells and requires this compound-dependent carboxylation to become biologically active.[6] Carboxylated MGP (cMGP) binds to calcium crystals and inhibits their deposition in the arterial wall.[17]

-

Inhibition of Osteogenic Differentiation: In a state of this compound deficiency, MGP remains uncarboxylated (ucMGP) and is unable to prevent the osteogenic differentiation of vascular smooth muscle cells, a key step in the process of vascular calcification.[15]

Quantitative Data from Clinical Trials on Vascular Calcification

Several studies have evaluated the impact of this compound supplementation on markers of vascular calcification.

| Study Population | Intervention | Duration | Key Findings | Reference |

| Healthy postmenopausal women | 180 µg MK-7/day | 3 years | Improved arterial stiffness. | [10] |

| Hemodialysis patients | 360 µg MK-7 3 times/week | 18 months | No significant effect on coronary artery calcification progression. Reduced levels of dp-ucMGP. | [18] |

| Men with aortic valve calcification | 720 µg MK-7 + 25 µg Vitamin D/day | 24 months | No significant difference in aortic valve calcification progression compared to placebo. | [2] |

| Adults | Vitamin K supplementation | Meta-analysis | Slowed the progression of coronary artery calcification. | [19][20] |

Experimental Protocol: In Vitro Model of Vascular Calcification

This protocol describes the induction and quantification of calcification in cultured vascular smooth muscle cells (VSMCs).

Principle: VSMCs are induced to calcify by culturing them in a high-phosphate medium. The extent of calcification can then be quantified.

Materials:

-

Human aortic smooth muscle cells (HASMCs).

-

Growth medium (e.g., SmGM-2).

-

Calcification medium: Growth medium supplemented with elevated phosphate (B84403) levels (e.g., 2.6 mM sodium phosphate).

-

Alizarin Red S staining solution.

-

Cetylpyridinium chloride (CPC) solution for quantification.

-

Calcium quantification assay kit.

Procedure:

-

Cell Culture: Culture HASMCs in growth medium until they reach confluence.

-

Induction of Calcification: Replace the growth medium with calcification medium. Culture the cells for an additional 7-14 days, changing the medium every 2-3 days. A control group should be maintained in the growth medium.

-

Visualization of Calcification (Alizarin Red S Staining):

-

Fix the cells with 4% paraformaldehyde.

-

Wash with PBS.

-

Stain with Alizarin Red S solution for 5 minutes.

-

Wash with deionized water.

-

Visualize the red-orange calcium deposits under a microscope.

-

-

Quantification of Calcification:

-

After Alizarin Red S staining, add CPC solution to each well and incubate to destain.

-

Transfer the supernatant to a new microplate.

-

Read the absorbance at 562 nm.

-

Alternatively, decalcify the cell layer with 0.6 N HCl and measure the calcium content of the supernatant using a calcium quantification assay kit.

-

Emerging Roles of this compound

Beyond its well-established roles in bone and cardiovascular health, emerging research suggests that this compound has several other important biological functions.

Mitochondrial Function and Neuroprotection

This compound has been shown to function as an electron carrier in the mitochondrial electron transport chain, contributing to ATP production.[21] This function is independent of its role in carboxylation. Studies in cellular and animal models of Parkinson's disease have demonstrated that this compound can rescue mitochondrial defects, reduce oxidative stress, and protect neurons from damage.[22][23]

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling pathway.[24] By suppressing NF-κB, this compound can reduce the production of inflammatory cytokines.[25] This anti-inflammatory action may contribute to its protective effects in various chronic diseases.

Potential Anti-Cancer Activity

In vitro and in vivo studies have suggested that this compound may possess anti-cancer properties.[26] It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including hepatocellular carcinoma, leukemia, and lung cancer.[27][28] Some epidemiological studies have also linked higher this compound intake with a reduced risk of certain cancers.[20] However, more robust clinical trials are needed to confirm these findings.

Conclusion

The biological functions of this compound extend far beyond its role in coagulation, positioning it as a key nutrient with significant therapeutic potential. Its well-documented roles in bone mineralization and the prevention of vascular calcification are supported by a growing body of clinical evidence. Furthermore, the emerging research into its neuroprotective, anti-inflammatory, and anti-cancer effects opens up new avenues for drug development and nutritional interventions. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further unravel the multifaceted benefits of this compound and translate these findings into clinical applications.

References

- 1. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 2. This compound and D in Patients With Aortic Valve Calcification: A Randomized Double-Blinded Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin K and vascular calcification in chronic kidney disease: An update of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Undercarboxylated Matrix Gla Protein (ucMGP): A Novel Biomarker to Predict Coronary Artery Calcification [longerlife.org]

- 6. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Models and Techniques to Study Aortic Valve Calcification in Vitro, ex Vivo and in Vivo. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. academic.oup.com [academic.oup.com]

- 11. examine.com [examine.com]

- 12. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]

- 13. Vitamin K supplementation improves bone mineral density for middle-aged and older adults – especially women, according to a meta-analysis of randomised controlled trials (RCTs). [nutraingredients.com]

- 14. arpi.unipi.it [arpi.unipi.it]

- 15. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. examine.com [examine.com]

- 20. Vitamin K supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research Models for Studying Vascular Calcification [mdpi.com]

- 22. Circulating Nonphosphorylated Carboxylated Matrix Gla Protein Predicts Survival in ESRD - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Growing Evidence of a Proven Mechanism Shows this compound Can Impact Health Conditions Beyond Bone and Cardiovascular - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

The Crucial Role of Vitamin K2-Dependent Proteins in Bone and Vascular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2 is a vital cofactor for the post-translational modification of a specific class of proteins known as this compound-dependent proteins (VKDPs). This modification, γ-carboxylation, is essential for their biological activity, enabling them to bind calcium ions and participate in critical physiological processes. This in-depth technical guide explores the core functions of key VKDPs in maintaining the delicate balance between bone mineralization and the prevention of vascular calcification. We will delve into the molecular mechanisms, signaling pathways, and experimental methodologies used to study these proteins, providing a comprehensive resource for researchers and professionals in the field.

Introduction: The this compound Carboxylation Cascade

Vitamin K functions as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the conversion of specific glutamate (B1630785) (Glu) residues in VKDPs to γ-carboxyglutamate (Gla) residues.[1][2] This process, known as carboxylation, is fundamental to the function of these proteins. The vitamin K cycle, involving the enzymes GGCX and vitamin K epoxide reductase (VKORC1), ensures a continuous supply of the reduced form of vitamin K necessary for this reaction.[1] To date, 17 different VKDPs have been identified, playing roles in blood coagulation, bone metabolism, and the inhibition of soft tissue calcification.[3][4][5][6][7] This guide will focus on the VKDPs with prominent roles in bone and vascular health.

Key this compound-Dependent Proteins in Bone Health

Osteocalcin (B1147995) (OCN)

Osteocalcin, also known as bone Gla protein (BGP), is the most abundant non-collagenous protein in bone tissue, exclusively produced by osteoblasts.[8][9] Its synthesis is a marker of bone formation.

Mechanism of Action in Bone:

The three Gla residues in osteocalcin confer a high affinity for hydroxyapatite (B223615), the primary mineral component of bone.[1][8][10] Carboxylated osteocalcin (cOCN) is incorporated into the bone extracellular matrix, where it is thought to play a role in bone mineralization and the regulation of crystal maturation.[3][4][5][6][7][8] While some studies suggest cOCN is crucial for proper bone mineralization, others indicate it may act as a negative regulator of bone formation, with osteocalcin-deficient mice showing increased bone mass.[1][9][10]

Endocrine Functions:

Recent research has unveiled a surprising endocrine role for the undercarboxylated form of osteocalcin (ucOCN). Released from the bone matrix during resorption, ucOCN acts as a hormone, influencing:

-

Glucose Metabolism: It stimulates insulin (B600854) secretion and proliferation of pancreatic β-cells and enhances insulin sensitivity in adipose and muscle tissues.[1][8][9][11]

-

Male Fertility: It promotes testosterone (B1683101) production by the testes.

-

Cognitive Function: It has been shown to influence brain development and cognitive functions.[8]

Other VKDPs in Bone

-

Protein S: While primarily known for its anticoagulant properties, Protein S is also synthesized by osteoblasts and may play a role in bone metabolism.

-

Gas6 (Growth Arrest-Specific 6): This protein, a ligand for the TAM family of receptor tyrosine kinases, is involved in cell survival and proliferation. In bone, it has been shown to regulate endochondral ossification.[12]

Key this compound-Dependent Proteins in Vascular Health

Matrix Gla-Protein (MGP)

Matrix Gla-Protein is a potent inhibitor of vascular calcification, primarily synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.[13][14][15]

Mechanism of Action in Vasculature:

Fully carboxylated and phosphorylated MGP is essential for preventing the deposition of calcium phosphate (B84403) crystals in the arterial wall.[2][14][16] Its protective mechanisms include:

-

Direct Inhibition: MGP directly binds to calcium ions and hydroxyapatite crystals, preventing their growth and deposition in the vascular wall.[13][14]

-

BMP-2 Antagonism: MGP is a natural inhibitor of Bone Morphogenetic Protein-2 (BMP-2), a key signaling molecule that promotes the transformation of VSMCs into osteoblast-like cells, a critical step in the vascular calcification process.[14][17][18][19][20] By inhibiting BMP-2, MGP helps maintain the contractile phenotype of VSMCs.

A deficiency in this compound leads to the production of inactive, uncarboxylated MGP (ucMGP), which is associated with an increased risk of vascular calcification.[14][15]

Gas6 and Protein S in the Vasculature

Both Gas6 and Protein S are ligands for the TAM receptors (Tyro3, Axl, Mer), which are involved in regulating inflammation, apoptosis, and cell proliferation in the vascular system.[21][22]

-

Gas6: Protects endothelial and vascular smooth muscle cells from apoptosis, a process linked to the initiation of vascular calcification.[3][4][5][6][7][23] It also plays a role in regulating VSMC proliferation and migration.[24]

-

Protein S: Similar to Gas6, it can induce the proliferation of vascular smooth muscle cells.[21]

Signaling Pathways

Osteocalcin Signaling in Osteoblasts

The regulation of osteocalcin expression in osteoblasts involves complex signaling pathways. Insulin signaling, for instance, has been shown to be a key regulator of osteocalcin production.

Caption: Insulin signaling pathway leading to the production and carboxylation of osteocalcin in osteoblasts.

MGP Signaling in Vascular Smooth Muscle Cells

MGP plays a critical role in maintaining the phenotype of vascular smooth muscle cells by antagonizing the pro-calcific BMP-2 signaling pathway.

Caption: MGP-mediated inhibition of the BMP-2 signaling pathway in vascular smooth muscle cells.

Quantitative Data from Clinical Studies

The following tables summarize the effects of Vitamin K supplementation on bone mineral density and markers of carboxylation from various meta-analyses and randomized controlled trials.

Table 1: Effect of this compound Supplementation on Bone Mineral Density (BMD)

| Study Population | Intervention | Duration | BMD Change (Lumbar Spine) | BMD Change (Femoral Neck) | Reference |

| Postmenopausal women | 180 µg MK-7/day | 3 years | Significant increase | Significant increase | |

| Postmenopausal women with osteoporosis | 45 mg MK-4/day | 1 year | No significant change | No significant change | [25] |

| Middle-aged and older adults | This compound (>1 mg/day) | >6 months | Significant increase | No significant effect | [26] |

| Middle-aged and older adults | This compound | 4 weeks - 4 years | Increased | No effect | [27] |

Table 2: Effect of Vitamin K Supplementation on Carboxylation Status

| Study Population | Intervention | Outcome Measure | Result | Reference |

| Healthy adults | 180 µg MK-7/day (6 weeks) | Serum cOC and ucOC | Increased cOC, decreased ucOC | [25] |

| Middle-aged and older adults | Vitamin K supplementation | Serum cOC and ucOC | Increased cOC, decreased ucOC | [26] |

| General population | Vitamin K1 supplementation | Serum ucOC | Significant reduction | [28] |

| General population | This compound supplementation | Serum ucOC | Significant reduction | [28] |

Experimental Protocols

Measuring Gamma-Carboxylation of Osteocalcin

Objective: To quantify the levels of carboxylated and undercarboxylated osteocalcin in biological samples.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common and quantitative method.

-

Principle: Utilizes specific antibodies that recognize different forms of osteocalcin (total, carboxylated, or undercarboxylated).

-

Procedure:

-

Coat a microplate with a capture antibody specific for osteocalcin.

-

Add the sample (serum, plasma, or cell culture supernatant) to the wells.

-

Incubate to allow osteocalcin to bind to the capture antibody.

-

Wash to remove unbound components.

-

Add a detection antibody that is specific for either the carboxylated (Gla) or undercarboxylated (Glu) form of osteocalcin. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash again.

-

Add a substrate for the enzyme, which will produce a colored product.

-

Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of the specific osteocalcin form in the sample.

-

-

Data Analysis: A standard curve is generated using known concentrations of the target osteocalcin form to quantify the amount in the samples. The ratio of carboxylated to undercarboxylated osteocalcin can then be calculated.

Alternative Method: Mass Spectrometry Immunoassay (MSIA)

This method provides more detailed information on the specific carboxylation sites.[29]

Quantifying Vascular Calcification

Objective: To assess the extent of calcium deposition in vascular tissues.

In Vitro Methodology: Alizarin Red Staining

Used for cell culture models of vascular calcification.

-

Principle: Alizarin Red S is a dye that binds to calcium salts, forming a red precipitate.

-

Procedure:

-

Culture vascular smooth muscle cells under conditions that induce calcification.

-

Fix the cells.

-

Stain the cells with an Alizarin Red S solution.

-

Wash to remove excess stain.

-

The calcified nodules will appear as red-orange deposits.

-

-

Quantification: The stained deposits can be visualized by microscopy. For quantitative analysis, the stain can be extracted from the cells and its absorbance measured spectrophotometrically.

In Vivo Methodology: Micro-Computed Tomography (Micro-CT)

A non-invasive imaging technique for animal models.

-

Principle: Uses X-rays to create cross-sectional images of the aorta or other blood vessels, allowing for the three-dimensional visualization and quantification of calcified plaques.

-

Procedure:

-

Anesthetize the animal.

-

Place the animal in the micro-CT scanner.

-

Acquire a series of X-ray images from multiple angles.

-

Reconstruct the images to create a 3D representation of the vasculature.

-

-

Data Analysis: Specialized software is used to segment the calcified regions and calculate their volume and density.

Human Studies Methodology: Computed Tomography (CT)

Used to measure coronary artery calcification (Agatston score).

-

Principle: A non-invasive imaging technique that quantifies the amount of calcified plaque in the coronary arteries.

-

Procedure: A cardiac CT scan is performed.

-

Data Analysis: The Agatston score is calculated based on the area and density of the calcified plaques.

Assaying Vitamin K-Dependent Carboxylase Activity

Objective: To measure the activity of the γ-glutamyl carboxylase (GGCX) enzyme.

Methodology: Cell-Based Carboxylation Assay

-

Principle: Utilizes a reporter protein that is a substrate for GGCX. The extent of carboxylation of this reporter protein reflects the activity of the enzyme.

-

Procedure:

-

Establish a cell line that stably expresses a reporter protein (e.g., a modified prothrombin or MGP).[30][31]

-

Culture the cells in the presence of varying concentrations of vitamin K.

-

Collect the cell culture medium containing the secreted reporter protein.

-

Quantify the amount of carboxylated reporter protein using an ELISA specific for the carboxylated form.

-

-

Data Analysis: The enzyme activity can be determined by measuring the rate of carboxylation of the reporter protein.

Caption: General experimental workflow for studying this compound-dependent proteins.

Conclusion and Future Directions

The evidence strongly supports the critical role of this compound-dependent proteins in maintaining a healthy balance between bone mineralization and the prevention of ectopic calcification. Osteocalcin and MGP, in particular, have emerged as key players in this intricate interplay. A sufficient intake of this compound is paramount for the proper functioning of these proteins.

For drug development professionals, targeting the carboxylation of these proteins presents a promising therapeutic avenue for both osteoporosis and cardiovascular disease. Future research should focus on:

-

Developing more specific and sensitive biomarkers to assess this compound status and the activity of VKDPs.

-

Conducting large-scale, long-term clinical trials to definitively establish the optimal dosage of this compound for bone and vascular health benefits.

-

Elucidating the full spectrum of signaling pathways regulated by these proteins to identify new therapeutic targets.

This guide provides a foundational understanding of the science behind this compound-dependent proteins, offering a valuable resource for those working to translate this knowledge into novel therapeutic strategies.

References

- 1. Gamma-carboxylation regulates osteocalcin function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vitamin K‑dependent proteins involved in bone and cardiovascular health (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Vitamin K-dependent proteins involved in bone and cardiovascular health | Semantic Scholar [semanticscholar.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Vitamin K-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Osteocalcin: Beyond Bones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Insights into the Biology of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin K-Dependent Carboxylation of Osteocalcin in Bone—Ally or Adversary of Bone Mineral Status in Rats with Experimental Chronic Kidney Disease? [mdpi.com]

- 11. Osteocalcin—A Versatile Bone-Derived Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. Molecular mechanisms mediating vascular calcification: role of matrix Gla protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Matrix Gla-protein: the calcification inhibitor in need of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. MGP Regulates Perivascular Adipose-Derived Stem Cells Differentiation Toward Smooth Muscle Cells Via BMP2/SMAD Pathway Enhancing Neointimal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Bone Morphogenetic Proteins Protects against Atherosclerosis and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MGP Regulates Perivascular Adipose-Derived Stem Cells Differentiation Toward Smooth Muscle Cells Via BMP2/SMAD Pathway Enhancing Neointimal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. TAM receptors, Gas6, and protein S: roles in inflammation and hemostasis | Blood | American Society of Hematology [ashpublications.org]

- 22. mdpi.com [mdpi.com]

- 23. Gas6 protein: its role in cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Functions of TAM Receptors and Ligands Protein S and Gas6 in Atherosclerosis and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Importance of Vitamin K and the Combination of Vitamins K and D for Calcium Metabolism and Bone Health: A Review [mdpi.com]

- 26. Effects of vitamin K supplementation on bone mineral density at different sites and bone metabolism in the middle-aged and elderly population: a meta-analysis and systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. examine.com [examine.com]

- 28. Research Portal [openresearch.surrey.ac.uk]

- 29. Gamma-Carboxylation and Fragmentation of Osteocalcin in Human Serum Defined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

The Extrahepatic Activity of Vitamin K2 Menaquinones: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Vitamin K2, a family of fat-soluble vitamins known as menaquinones, has emerged as a critical signaling molecule with profound physiological effects extending beyond its traditional role in hepatic coagulation factor synthesis. While Vitamin K1 (phylloquinone) is primarily utilized by the liver, this compound menaquinones, particularly the long-chain forms like menaquinone-7 (B21479) (MK-7), are more bioavailable to extrahepatic tissues.[1] This technical guide provides an in-depth review of the core extrahepatic activities of this compound, focusing on its mechanisms in bone metabolism, cardiovascular health, and emerging roles in mitochondrial function and neuroprotection. We detail the underlying signaling pathways, present quantitative data from key clinical and preclinical studies, and provide an overview of the experimental protocols used to generate these findings.

Core Mechanisms of Action

The extrahepatic bioactivity of this compound is governed by two primary mechanisms: the canonical gamma-carboxylation of Vitamin K-dependent proteins (VKDPs) and a non-canonical pathway involving the transcriptional regulation of target genes via the steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR).

Gamma-Carboxylation of Vitamin K-Dependent Proteins (VKDPs)

The cornerstone of this compound's function is its role as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[2] This enzyme catalyzes the post-translational conversion of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues on specific proteins. This conversion is critical, as the Gla residues confer a negative charge, enabling the proteins to bind to positively charged calcium ions and become biologically active.[3] In extrahepatic tissues, the two most important VKDPs are Osteocalcin (B1147995) (OC) and Matrix Gla Protein (MGP).[2]

The process, known as the Vitamin K cycle, ensures a continuous supply of the reduced form of vitamin K, which is required by GGCX.

SXR/PXR-Mediated Gene Regulation

Separate from its cofactor role, menaquinone-4 (MK-4) has been identified as a ligand for the nuclear receptor SXR (human) / PXR (mouse).[4][5][6] Upon binding, SXR/PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on the DNA to regulate the transcription of target genes.[7] This mechanism is independent of gamma-carboxylation. In osteoblastic cells, MK-4-activated SXR has been shown to upregulate genes involved in extracellular matrix formation and bone homeostasis, such as tsukushi (TSK), matrilin-2 (MATN2), and CD14.[8][9]

Role in Bone Metabolism

This compound is essential for maintaining bone quality and strength through the activation of osteocalcin and the transcriptional regulation of bone matrix genes.

Osteocalcin Activation

Osteocalcin is the most abundant non-collagenous protein in the bone matrix, produced by osteoblasts.[10] Its activation via gamma-carboxylation by this compound is crucial for its function. Carboxylated osteocalcin (cOC) binds to the hydroxyapatite (B223615) mineral component of bone, contributing to bone mineralization and strength.[11] In contrast, undercarboxylated osteocalcin (ucOC) has a lower affinity for hydroxyapatite and is considered a marker of poor vitamin K status and has been associated with an increased risk of fractures.[12]

Quantitative Data from Clinical Trials

The following tables summarize key findings from human clinical trials investigating the effect of this compound on bone health.

Table 1: Effect of MK-7 Supplementation on Bone Mineral Density (BMD) in Postmenopausal Women

| Study / Population | Intervention | Duration | Outcome Measure | Result | p-value | Citation(s) |

|---|---|---|---|---|---|---|

| Rønn et al., 2020 / 142 postmenopausal women with osteopenia | 375 µ g/day MK-7 + Ca + Vit D3 vs. Placebo + Ca + Vit D3 | 3 years | % change in Total Hip BMD | -1.5% (MK-7) vs. -2.4% (Placebo) | >0.09 | [13][14] |

| Rønn et al., 2020 / 142 postmenopausal women with osteopenia | 375 µ g/day MK-7 + Ca + Vit D3 vs. Placebo + Ca + Vit D3 | 3 years | % change in Femoral Neck BMD | -1.5% (MK-7) vs. -1.0% (Placebo) | >0.09 | [13][14] |

| Rønn et al., 2020 / 142 postmenopausal women with osteopenia | 375 µ g/day MK-7 + Ca + Vit D3 vs. Placebo + Ca + Vit D3 | 3 years | % change in Lumbar Spine BMD | -1.8% (MK-7) vs. -1.1% (Placebo) | >0.09 | [13][14] |

| Knapen et al., 2013 / 244 healthy postmenopausal women | 180 µ g/day MK-7 vs. Placebo | 3 years | % decline in Lumbar Spine BMD | Significantly lower in MK-7 group | <0.05 | [15] |

| Knapen et al., 2013 / 244 healthy postmenopausal women | 180 µ g/day MK-7 vs. Placebo | 3 years | % decline in Femoral Neck Bone Strength | Significantly lower in MK-7 group | <0.05 |[15] |

Table 2: Effect of this compound Supplementation on Bone Turnover Markers

| Study / Population | Intervention | Duration | Biomarker | Result (% change from baseline) | p-value | Citation(s) |

|---|---|---|---|---|---|---|

| Rønn et al., 2020 | 375 µ g/day MK-7 | 1 year | ucOC | -65.2% (MK-7) vs. -0.03% (Placebo) | <0.01 | [13][14] |

| Knapen et al., 2013 | 180 µ g/day MK-7 | 3 years | ucOC | -51% (MK-7) vs. +4% (Placebo) | <0.001 | [15] |

| Knapen et al., 2013 | 180 µ g/day MK-7 | 3 years | cOC | Significant increase in MK-7 group | <0.001 | [15] |

| Meta-analysis (9 RCTs, n=6,853) | 45 mg/day MK-4 | 11 mo - 4 yr | ucOC | Significant decrease | N/A | [11] |

| Meta-analysis (9 RCTs, n=6,853) | 45 mg/day MK-4 | 11 mo - 4 yr | Total OC | Significant increase | N/A |[11] |

Role in Cardiovascular Health

This compound's primary cardiovascular role is the prevention of vascular calcification through the activation of Matrix Gla Protein (MGP).

MGP Activation and Inhibition of Vascular Calcification

MGP is a potent, locally acting inhibitor of soft tissue calcification, synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.[3][14] For MGP to be active, it must be gamma-carboxylated by this compound. Carboxylated MGP (cMGP) directly inhibits the formation of calcium phosphate (B84403) crystals in the arterial wall.[16] A deficiency in this compound leads to an accumulation of inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP). Elevated circulating levels of dp-ucMGP are a biomarker for vitamin K deficiency and are strongly associated with increased arterial stiffness, vascular and valvular calcification, and cardiovascular mortality.[14][17]

Quantitative Data from Observational and Clinical Studies

Observational studies have strongly linked higher this compound intake with better cardiovascular outcomes. Clinical intervention trials have yielded more varied results.

Table 3: Association of Menaquinone Intake with Cardiovascular Outcomes (The Rotterdam Study)

| Comparison Group | Outcome | Relative Risk / Odds Ratio (95% CI) | p-value for trend | Citation(s) |

|---|---|---|---|---|

| Highest vs. Lowest Tertile of MK intake (>32.7 µg/d vs. <21.6 µg/d) | CHD Mortality | 0.43 (0.24, 0.77) | <0.01 | [18][19] |

| Highest vs. Lowest Tertile of MK intake | All-Cause Mortality | 0.74 (0.59, 0.92) | <0.01 | [18][19] |

| Highest vs. Lowest Tertile of MK intake | Severe Aortic Calcification | 0.48 (0.32, 0.71) | <0.001 |[18][20] |

Table 4: Effect of MK-7 Supplementation on Cardiovascular Biomarkers | Study / Population | Intervention | Duration | Biomarker | Result (% change from baseline) | p-value | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Knapen et al., 2015 / 244 healthy postmenopausal women | 180 µ g/day MK-7 vs. Placebo | 3 years | dp-ucMGP | Significant decrease in MK-7 group | <0.001 |[15] | | Knapen et al., 2015 / 244 healthy postmenopausal women | 180 µ g/day MK-7 vs. Placebo | 3 years | Pulse Wave Velocity (cfPWV) | Significant improvement in MK-7 group | <0.05 |[15] |

Emerging Area: Mitochondrial Function and Neuroprotection

Recent preclinical research has uncovered a novel role for this compound within the mitochondrial electron transport chain, independent of its carboxylation function.

This compound as a Mitochondrial Electron Carrier

Studies using a Drosophila model of Parkinson's disease (Pink1 deficiency) have shown that this compound can function as a mitochondrial electron carrier.[5] It accepts electrons from Complex I and transfers them to Complex III, effectively bypassing a dysfunctional component of the chain. This action helps to restore mitochondrial membrane potential, increase ATP production, and reduce oxidative stress.[10][13][21] This finding suggests a therapeutic potential for this compound in managing mitochondrial-related pathologies, including neurodegenerative diseases.[22]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Protocol: Quantification of dp-ucMGP in Plasma

This protocol is based on a dual-antibody sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[17]

-

Objective: To measure the concentration of inactive dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP) in plasma samples as a biomarker of vascular vitamin K status.

-

Principle: A capture antibody specific to dp-ucMGP is pre-coated onto microplate wells. Standards and samples are added, and any dp-ucMGP present binds to the antibody. A second, biotin-labeled detection antibody is added, which binds to the captured dp-ucMGP. This is followed by the addition of a streptavidin-HRP (Horseradish Peroxidase) conjugate. A substrate solution is then added, and the color development, which is proportional to the amount of dp-ucMGP, is measured spectrophotometrically.[23][24]

-

Methodology:

-

Sample Preparation: Collect venous blood into citrate (B86180) tubes. Centrifuge at 1,000 x g for 15-20 minutes at 4°C. Aliquot the resulting plasma supernatant and store at -80°C until analysis.[17][23]

-

Assay Procedure: a. Prepare standards and sample dilutions as per kit instructions. b. Add 100 µL of standards or diluted samples to the pre-coated wells. Seal plate and incubate for 90 minutes at 37°C.[23] c. Aspirate wells and wash 2-3 times with wash buffer. d. Add 100 µL of biotin-labeled detection antibody working solution to each well. Seal and incubate for 60 minutes at 37°C.[23] e. Aspirate and wash wells 3-5 times. f. Add 100 µL of HRP-Streptavidin (SABC) working solution. Seal and incubate for 30 minutes at 37°C.[23] g. Aspirate and wash wells 5 times. h. Add 90 µL of TMB substrate solution and incubate in the dark for 10-20 minutes at 37°C.[23] i. Add 50 µL of stop solution to terminate the reaction.

-

Data Analysis: Read the optical density (O.D.) at 450 nm using a microplate reader. Generate a standard curve by plotting the O.D. of the standards against their known concentrations. Interpolate the concentration of dp-ucMGP in the samples from this standard curve.

-

Protocol: SXR/PXR Activation via Luciferase Reporter Assay

This protocol is based on the methods used to demonstrate that MK-4 is a ligand for SXR.[6]

-

Objective: To determine if a test compound (e.g., MK-4) can activate the SXR nuclear receptor and induce transcription from a target gene promoter.

-